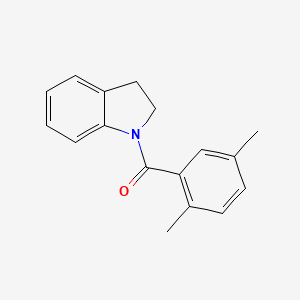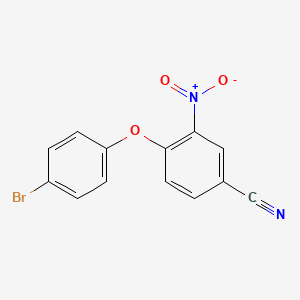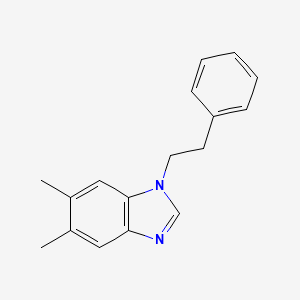
1-(2,5-dimethylbenzoyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzoyl)indoline, also known as DBI, is a fluorescent compound that has gained significant attention in scientific research due to its unique properties. DBI has been extensively studied for its potential applications in various fields, including materials science, biology, and medicine. In
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethylbenzoyl)indoline is based on its unique fluorescent properties. This compound emits light when excited by a specific wavelength of light. This property has been exploited in various applications, including the detection of metal ions and biomolecules. The fluorescence of this compound can be modulated by changes in the local environment, such as pH, temperature, and polarity. This property has been utilized in the development of biosensors for the detection of specific biomolecules.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound is non-toxic to cells and does not affect cell viability or proliferation. In vivo studies have shown that this compound is rapidly cleared from the body and does not accumulate in tissues. These findings suggest that this compound is a safe and biocompatible fluorescent probe for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,5-dimethylbenzoyl)indoline in lab experiments include its high sensitivity and selectivity for the detection of specific biomolecules and metal ions. This compound is also easy to synthesize and can be modified to improve its properties for specific applications. However, the limitations of using this compound in lab experiments include its limited stability under certain conditions, such as high temperature and pH. This compound also requires specific excitation and emission wavelengths, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 1-(2,5-dimethylbenzoyl)indoline in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules in clinical samples. This compound can also be used in the development of fluorescent probes for imaging cellular structures and for the detection of metal ions in environmental samples. Additionally, this compound can be modified to improve its properties for specific applications, such as increasing its stability and selectivity. Overall, this compound has significant potential for use in various scientific research applications and warrants further investigation.
Synthesemethoden
The synthesis of 1-(2,5-dimethylbenzoyl)indoline involves the reaction of 2,5-dimethylaniline and 2-bromoacetophenone in the presence of a base and a copper catalyst. The resulting product is then subjected to a cyclization reaction to form this compound. The yield of this compound synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylbenzoyl)indoline has been used in various scientific research applications, including materials science, biology, and medicine. In materials science, this compound has been utilized as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In biology, this compound has been used as a fluorescent dye for imaging cellular structures and as a biosensor for the detection of biomolecules. In medicine, this compound has been investigated for its potential as a diagnostic tool for cancer and as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-8-13(2)15(11-12)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIPYBJFGBLVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)


